Cas no 5096-83-3 (N2-methyl-5-nitropyrimidine-2,4-diamine)

N2-methyl-5-nitropyrimidine-2,4-diamine is a nitropyrimidine derivative characterized by its distinct structural features, including a methyl group at the N2 position and a nitro substituent at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for heterocyclic synthesis. The nitro group enhances reactivity, facilitating further functionalization, while the diamine moiety offers versatility in forming coordination complexes or hydrogen-bonding interactions. Its stability under standard conditions and well-defined crystalline properties make it suitable for precise synthetic applications. The compound's molecular structure has been validated through spectroscopic methods, ensuring consistency in research and industrial use.
N2-methyl-5-nitropyrimidine-2,4-diamine structure
5096-83-3 structure
Product Name:N2-methyl-5-nitropyrimidine-2,4-diamine
CAS No:5096-83-3
MF:C5H7N5O2
MW:169.141379594803
CID:377225
PubChem ID:255555
Update Time:2025-11-02

N2-methyl-5-nitropyrimidine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Pyrimidinediamine,N2-methyl-5-nitro-
    • 2-N-methyl-5-nitropyrimidine-2,4-diamine
    • C5H7N5O2
    • N2-methyl-5-nitropyrimidine-2,4-diamine
    • N-methyl-5-nitro-pyrimidine-2,4-diamine
    • 5-Nitro-4-amino-2-methylamino-pyrimidin
    • N2-Methyl-5-nitro-pyrimidin-2,4-diyldiamin
    • N2-methyl-5-nitro-pyrimidine-2,4-diyldiamine
    • tetra-N-methyl-5-nitro-pyrimidine-2,4-diamine
    • NSC-81183
    • C15891
    • SCHEMBL2950586
    • N~2~-Methyl-5-nitropyrimidine-2,4(1H,3H)-diimine
    • CCG-40417
    • CS-0045642
    • AKOS024255535
    • VU0533281-1
    • NSC81183
    • 5096-83-3
    • F6142-0001
    • DTXSID20965228
    • BEXUNUZAIDKXCR-UHFFFAOYSA-N
    • FT-0706341
    • DA-05352
    • MDL: MFCD22612946
    • Inchi: 1S/C5H7N5O2/c1-7-5-8-2-3(10(11)12)4(6)9-5/h2H,1H3,(H3,6,7,8,9)
    • InChI Key: BEXUNUZAIDKXCR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CN=C(NC)N=C1N)=O

Computed Properties

  • Exact Mass: 169.06000
  • Monoisotopic Mass: 169.05997448g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • PSA: 109.65000
  • LogP: 1.18610

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Additional information on N2-methyl-5-nitropyrimidine-2,4-diamine

Comprehensive Guide to N2-methyl-5-nitropyrimidine-2,4-diamine (CAS No. 5096-83-3): Properties, Applications, and Market Insights

N2-methyl-5-nitropyrimidine-2,4-diamine (CAS No. 5096-83-3) is a specialized organic compound belonging to the nitropyrimidine family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. With the increasing demand for novel heterocyclic compounds in drug discovery, understanding the characteristics and applications of N2-methyl-5-nitropyrimidine-2,4-diamine is essential for researchers and industry professionals.

The molecular structure of N2-methyl-5-nitropyrimidine-2,4-diamine features a pyrimidine ring substituted with a nitro group at the 5-position and amino groups at the 2 and 4-positions, with an additional methyl group on the N2 nitrogen. This configuration contributes to its reactivity and potential as a building block for more complex molecules. Recent studies highlight its role in synthesizing anticancer agents and antimicrobial compounds, aligning with current trends in precision medicine and antibiotic development.

In pharmaceutical applications, N2-methyl-5-nitropyrimidine-2,4-diamine serves as a key intermediate for small-molecule inhibitors targeting enzyme pathways. Its derivatives have shown promise in modulating kinase activity, a hot topic in cancer therapy research. The compound's ability to participate in nucleophilic substitution reactions makes it valuable for creating structure-activity relationship (SAR) libraries, a common strategy in modern drug discovery pipelines.

The agrochemical industry also benefits from N2-methyl-5-nitropyrimidine-2,4-diamine derivatives, particularly in developing crop protection agents. With growing global concerns about food security and sustainable agriculture, researchers are exploring nitropyrimidine-based compounds as potential herbicides or pesticides with improved environmental profiles. The compound's electron-deficient aromatic system allows for interactions with biological targets in pests while maintaining selectivity.

From a synthetic chemistry perspective, 5096-83-3 offers interesting possibilities for regioselective functionalization. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups on the pyrimidine ring creates diverse reactivity patterns. This characteristic makes it particularly valuable for medicinal chemistry applications where subtle structural modifications can significantly impact biological activity, a principle central to current fragment-based drug design approaches.

The market for N2-methyl-5-nitropyrimidine-2,4-diamine reflects broader trends in fine chemicals and pharmaceutical intermediates. With increasing investment in biotech startups and contract research organizations, demand for specialized building blocks like 5096-83-3 continues to grow. Suppliers are responding by improving synthetic routes to enhance yield and purity while reducing environmental impact, addressing the industry's shift toward green chemistry principles.

Analytical characterization of N2-methyl-5-nitropyrimidine-2,4-diamine typically involves HPLC, NMR spectroscopy, and mass spectrometry techniques. These methods are crucial for quality control in commercial samples, especially when the compound is used in GMP-compliant synthesis. Recent advancements in analytical chemistry have enabled more precise quantification of impurities, meeting the stringent requirements of pharmaceutical grade materials.

Storage and handling of CAS 5096-83-3 require standard precautions for nitroaromatic compounds. While not classified as highly hazardous, proper chemical storage conditions (cool, dry environments in tightly sealed containers) are recommended to maintain stability. Researchers working with this compound should consult safety data sheets and implement appropriate laboratory safety protocols, particularly when conducting scale-up reactions.

The future outlook for N2-methyl-5-nitropyrimidine-2,4-diamine appears promising as structure-based drug design methodologies advance. Its scaffold appears in several clinical candidate molecules currently under investigation, particularly in targeted therapies for various diseases. Additionally, the compound's potential in material science applications, such as organic electronics, represents an emerging research direction that could expand its commercial significance beyond life sciences.

For researchers sourcing 5096-83-3, it's important to verify suppliers' certificates of analysis and technical specifications. The compound is available from multiple chemical suppliers specializing in heterocyclic compounds, with variations in purity grades and packaging options. Custom bulk synthesis services are also available for organizations requiring larger quantities or specific derivatization of the core structure.

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